molecular formula C27H26N2O5S B2531053 methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 1114878-99-7

methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No. B2531053
CAS RN: 1114878-99-7
M. Wt: 490.57
InChI Key: MTCQDNBKRIQAHH-UHFFFAOYSA-N
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Description

The compound of interest, "methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide," is a derivative of the 1,2-benzothiazine class. This class of compounds is known for its therapeutic potential, particularly in the treatment of inflammation and pain. The structure of the compound suggests it may have interesting chemical and pharmacological properties due to the presence of the benzothiazine core and various substituents that can influence its activity and solubility.

Synthesis Analysis

The synthesis of related 1,2-benzothiazine derivatives has been reported in the literature. For instance, a simple and efficient synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt was achieved, which served as a precursor for further chemical modifications . Additionally, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involved the reaction of aminopyridines with an imidazolide derivative of the benzothiazine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives has been extensively studied using techniques such as 1H-NMR spectroscopy and X-ray diffraction analysis . These studies reveal that the orientation of substituents around the benzothiazine core can significantly affect the compound's properties. For example, the crystal structures of certain benzothiazine derivatives show intramolecular hydrogen bonding and specific conformations of the thiazine ring, which could be relevant for the compound's biological activity .

Chemical Reactions Analysis

Benzothiazine derivatives undergo various chemical reactions, which can be used to synthesize a wide range of products. For instance, reactions with carbon nucleophiles, benzaldehyde, ethyl oxalate, and phthalic anhydride have been explored, leading to the formation of different derivatives such as styryl, pyruvate, and phthalide compounds . Moreover, the reaction of benzothiazine derivatives with heteroarylhydrazines has been shown to yield hydrazonopropanoates and phenylpyrazoles . These reactions highlight the chemical versatility of the benzothiazine scaffold and suggest potential pathways for the modification of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. The presence of different substituents can affect the solubility, melting point, and stability of these compounds. For example, the introduction of chlorophenyl groups has been shown to stabilize the molecular structure through intramolecular hydrogen bonds . Similarly, the substitution of the benzothiazine ring with alkyl or alkenyl side chains can lead to differences in crystallization behavior and intermolecular interactions . These findings are important for understanding how modifications to the benzothiazine core, such as those in the compound of interest, might influence its overall properties.

Scientific Research Applications

Synthesis Techniques and Derivative Development

  • Research has shown new methods for synthesizing 4H-1,4-benzothiazine derivatives, which are crucial for creating various pharmacologically active compounds. These techniques involve ring closure of EWG-stabilized (2-isocyanophenylthio)methyl anions, showcasing the potential for developing compounds similar to the one through advanced synthetic routes (Kobayashi et al., 2006).
  • The peculiarities of multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles have been explored, indicating the versatility of benzothiazine derivatives in chemical synthesis and the potential to achieve specific molecular configurations through controlled reactions (Lega et al., 2016).

Molecular Interactions and Properties

  • A study on the synthesis and reactions of some 2-methyl-4-oxo-4H-1-benzopyrans and their thiophene analogues, including the conversion to pyridones and pyrimidine derivatives, could provide insights into the chemical behavior and applications of benzothiazine derivatives in developing new molecules with desired properties (Ibrahim et al., 2002).
  • The properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related compounds were examined, highlighting the chemical transformations and reactivity patterns of benzothiazine derivatives, which are essential for their application in scientific research and potential therapeutic uses (Scrowston & Shaw, 1976).

Therapeutic Applications and Potential Uses

  • A simple and efficient synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt has been achieved, showing its application as a precursor for synthesizing quaternary ammonium derivatives with potential antiosteoarthritis properties (Vidal et al., 2006).
  • The development of novel biologically active compounds from 1,2-benzothiazine derivatives, such as the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, reveals the pharmaceutical applications of these compounds, emphasizing their potential in creating new therapeutic agents (Abdalha et al., 2011).

Future Directions

While specific future directions for this compound are not available, the 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives continue to be an area of interest in medicinal chemistry due to their various pharmacological activities .

properties

IUPAC Name

methyl 1,1-dioxo-2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-18(2)19-13-15-21(16-14-19)28-24(30)17-29-26(27(31)34-3)25(20-9-5-4-6-10-20)22-11-7-8-12-23(22)35(29,32)33/h4-16,18H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCQDNBKRIQAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

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